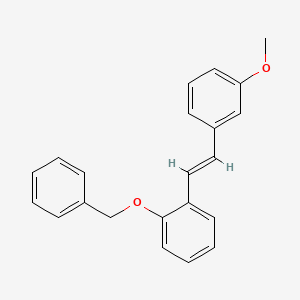

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Descripción general

Descripción

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound that belongs to the class of styrylbenzenes This compound is characterized by the presence of a benzyloxy group and a methoxystyryl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically involves the reaction of 1-benzyloxy-2-bromobenzene with 3-methoxystyrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Benzyloxy)-2-(3-methoxystyryl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic synthesis, 1-(Benzyloxy)-2-(3-methoxystyryl)benzene serves as an intermediate for synthesizing more complex organic molecules. Its ability to act as a building block allows researchers to create a variety of derivatives with potentially enhanced properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Benzyloxy)-2-methoxybenzene | Benzyloxy and methoxy groups | Potential anti-cancer properties |

| 4-Methoxyphenyl 2-benzylphenyl ether | Methoxy group with benzyl substitution | Antioxidant activity |

| 4-Benzyloxyphenyl 3-methoxyphenyl ether | Similar ether structure | Antimicrobial properties |

Material Science

The compound's unique chemical structure also opens avenues for applications in material science . It can be utilized as a precursor in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Case Study: Material Development

- Objective : To explore the use of this compound in developing new materials.

- Findings : The compound's structural features may impart desirable properties to materials, making them suitable for applications in coatings or composites.

Future Research Directions

Despite its potential, comprehensive research on this compound is still in its infancy. Future studies should focus on:

- Biological Activity : Investigating the compound's interaction with various biological targets to understand its mechanism of action.

- Synthesis Optimization : Developing efficient synthetic routes for producing this compound and its derivatives.

- Material Properties : Exploring its application in creating advanced materials with tailored properties for industrial use.

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxystyryl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Benzyloxy)-2-(4-methoxystyryl)benzene

- 1-(Benzyloxy)-2-(2-methoxystyryl)benzene

- 1-(Benzyloxy)-2-(3-ethoxystyryl)benzene

Uniqueness

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is unique due to the specific positioning of the methoxystyryl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Actividad Biológica

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound with the molecular formula C22H20O2 and a molar mass of 316.39 g/mol. Its structure features a benzyloxy group and a methoxystyryl moiety, which are significant for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets, particularly in cancer pathways.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties. The following table summarizes related compounds and their notable activities, highlighting the potential of this compound in medicinal applications:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Benzyloxy)-2-methoxybenzene | Benzyloxy and methoxy groups | Potential anti-cancer properties |

| 4-Methoxyphenyl 2-benzylphenyl ether | Methoxy group with benzyl substitution | Antioxidant activity |

| 4-Benzyloxyphenyl 3-methoxyphenyl ether | Similar ether structure | Antimicrobial properties |

Currently, there is no detailed information available regarding the specific mechanisms of action for this compound. However, it is hypothesized that its structural features may allow it to inhibit key interactions that facilitate tumor growth and immune evasion, similar to other compounds in its class.

Case Studies and Research Findings

Although direct case studies focusing solely on this compound are scarce, research on structurally related compounds provides insight into potential biological activities:

- Anticancer Properties : Research indicates that compounds with similar polyphenolic structures can inhibit cancer cell proliferation. For example, polyphenolic benzofurans have been shown to exhibit significant anticancer activities against various cancer cell lines .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression.

- Antimicrobial Effects : Certain analogs have shown effectiveness against various microbial strains, suggesting that this compound might also possess antimicrobial properties worth exploring .

Future Research Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action of this compound. Potential areas for investigation include:

- In vitro Studies : Conducting cell-based assays to evaluate the compound's effects on cancer cell lines and normal cells.

- Mechanistic Studies : Exploring how this compound interacts with specific proteins or pathways involved in cancer progression.

- Synthesis of Analogues : Developing and testing derivatives to enhance biological activity or reduce toxicity.

Propiedades

IUPAC Name |

1-methoxy-3-[2-(2-phenylmethoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHAQZODPXEMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743289 | |

| Record name | 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072930-86-9 | |

| Record name | 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.